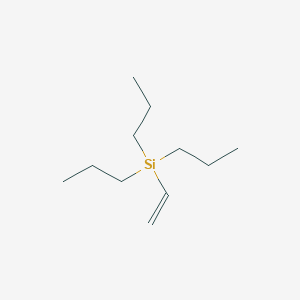
Ethenyl(tripropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(tripropyl)silane is a useful research compound. Its molecular formula is C11H24Si and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Cross-Coupling Reactions
Ethenyl(tripropyl)silane is utilized in cross-coupling reactions, a fundamental technique in organic synthesis for forming carbon-carbon bonds. Its reactivity allows it to participate effectively with electrophiles, enhancing the efficiency of synthetic pathways. For instance, studies have shown that silanes can improve yields in palladium-catalyzed cross-coupling reactions due to their ability to stabilize intermediates and facilitate the formation of desired products .
Hydrostannylation Reactions
This compound can also be involved in hydrostannylation reactions, where it acts as a precursor to generate vinylstannanes. These vinylstannanes are valuable intermediates for further transformations in organic synthesis, including the preparation of complex molecules .
Materials Science
Silane Coupling Agents
In materials science, this compound serves as a silane coupling agent that enhances the adhesion between inorganic materials (like glass or metals) and organic polymers. This property is crucial in composite materials where improved interfacial bonding leads to enhanced mechanical properties. The effectiveness of silanes in modifying surfaces has been documented in various studies, indicating significant improvements in bond strength when used with polymers .
Surface Modification
Coating Technologies
this compound can be employed in coating technologies to modify surfaces for specific functionalities such as hydrophobicity or oleophobicity. By creating thin films on substrates, this silane compound can alter surface characteristics, making them suitable for applications in electronics and protective coatings .
Table 1: Summary of Applications
Case Study: Cross-Coupling Efficiency
A study conducted on the use of this compound in palladium-catalyzed cross-coupling reactions demonstrated a significant increase in product yield compared to traditional methods. The incorporation of this silane improved the reaction kinetics, leading to more efficient synthesis pathways.
Propiedades
Número CAS |
1185-75-7 |
|---|---|
Fórmula molecular |
C11H24Si |
Peso molecular |
184.39 g/mol |
Nombre IUPAC |
ethenyl(tripropyl)silane |
InChI |
InChI=1S/C11H24Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7,9-11H2,1-3H3 |
Clave InChI |
GTBGHTLFBQMXTN-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CCC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















